molecular formula C12H17NO2 B8407382 1-(2-Amino-5-hydroxyphenyl)-1-hexanone

1-(2-Amino-5-hydroxyphenyl)-1-hexanone

Cat. No. B8407382
M. Wt: 207.27 g/mol
InChI Key: JJHWPRINAGDYIB-UHFFFAOYSA-N
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Patent
US06608049B2

Procedure details

Analogously to the procedure of Example X, starting from 1.44 g (4.45 mmol) of 1-[5-(benzyloxy)-2-nitrophenyl]-2-hexin-1-one with 0.20 g of palladium/carbon (10%) in 50 ml of ethanol under hydrogen, after 3 h 874 mg (95%) of 1-(2-amino-5-hydroxyphenyl)-1-hexanone are obtained.
Name
1-[5-(benzyloxy)-2-nitrophenyl]-2-hexin-1-one
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[CH:11][C:12]([N+:22]([O-])=O)=[C:13]([C:15](=[O:21])[C:16]#[C:17][CH2:18][CH2:19][CH3:20])[CH:14]=1)C1C=CC=CC=1>C(O)C.[Pd]>[NH2:22][C:12]1[CH:11]=[CH:10][C:9]([OH:8])=[CH:14][C:13]=1[C:15](=[O:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
1-[5-(benzyloxy)-2-nitrophenyl]-2-hexin-1-one
Quantity
1.44 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C(C1)C(C#CCCC)=O)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)O)C(CCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 874 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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